molecular formula C18H25N3O2 B2493751 tert-Butyl 1-(2-cyanobenzyl)piperidin-4-ylcarbamate CAS No. 1286265-48-2

tert-Butyl 1-(2-cyanobenzyl)piperidin-4-ylcarbamate

Cat. No.: B2493751
CAS No.: 1286265-48-2
M. Wt: 315.417
InChI Key: LQQNMUUUYDAZEC-UHFFFAOYSA-N
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Description

tert-Butyl 1-(2-cyanobenzyl)piperidin-4-ylcarbamate: is a chemical compound with the molecular formula C18H25N3O2 and a molecular weight of 315.41 g/mol It is a derivative of piperidine and benzonitrile, characterized by the presence of a tert-butyl carbamate group and a cyanobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(2-cyanobenzyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with cyanobenzyl halides under basic conditions. The tert-butyl carbamate group is introduced through the reaction of the corresponding amine with tert-butyl chloroformate. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps, including crystallization or chromatography, are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-(2-cyanobenzyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed:

    Oxidation: Formation of hydroxylated or carbonylated derivatives.

    Reduction: Formation of primary amines or other reduced derivatives.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Chemistry: tert-Butyl 1-(2-cyanobenzyl)piperidin-4-ylcarbamate is used as an intermediate in the synthesis of complex organic molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine: The compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the design of molecules that can modulate specific biological targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(2-cyanobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The cyanobenzyl group can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can engage in hydrogen bonding or hydrophobic interactions. These interactions can modulate the function of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • tert-Butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate
  • tert-Butyl 1-(3-cyanobenzyl)piperidin-4-ylcarbamate
  • tert-Butyl 1-(2-cyanophenyl)piperidin-4-ylcarbamate

Comparison: tert-Butyl 1-(2-cyanobenzyl)piperidin-4-ylcarbamate is unique due to the position of the cyanobenzyl group on the piperidine ring. This positional isomerism can lead to differences in reactivity, binding affinity, and biological activity compared to its analogs. The specific placement of the cyanobenzyl group can influence the compound’s ability to interact with molecular targets, making it distinct in its applications and effects.

Properties

IUPAC Name

tert-butyl N-[1-[(2-cyanophenyl)methyl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)20-16-8-10-21(11-9-16)13-15-7-5-4-6-14(15)12-19/h4-7,16H,8-11,13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQNMUUUYDAZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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